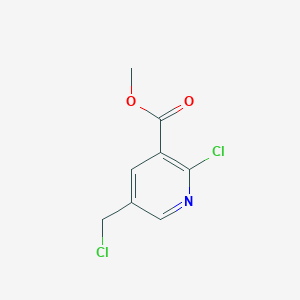

Methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate

Description

Methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate (CAS No. 1256807-98-3) is a pyridine derivative with the molecular formula C₈H₇Cl₂NO₂ and a molecular weight of 220.05 g/mol . It features a pyridine ring substituted with a chlorine atom at position 2, a chloromethyl group at position 5, and a methyl ester at position 3. This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis due to its reactive chloromethyl and ester groups, which enable further functionalization.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-13-8(12)6-2-5(3-9)4-11-7(6)10/h2,4H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKDIRNEPFGBDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)CCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate can be synthesized through several methods. One common method involves the chlorination of 2-chloro-5-methylpyridine in the presence of a catalyst. Another method involves the use of cyclopentadiene and acrolein as starting materials, followed by chlorination and cyclization reactions .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of large-scale chlorination reactorsThe reaction mixture is then purified through distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: Reduction can lead to the formation of methyl 2-chloro-5-(methyl)pyridine-3-carboxylate.

Common Reagents and Conditions

Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions typically occur in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Major Products

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives .

Scientific Research Applications

Methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. In the case of its use as an insecticide intermediate, the compound targets the nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death . The compound’s structure allows it to bind effectively to these receptors, disrupting normal neural transmission .

Comparison with Similar Compounds

Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

- Molecular Formula: C₉H₅ClF₃NO₂

- Key Differences :

- Substituent positions: The trifluoromethyl group at position 5 and chlorine at position 3 (vs. chloromethyl at position 5 and chlorine at position 2 in the target compound).

- Reactivity: The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing electrophilic substitution resistance compared to the chloromethyl group .

- Applications: Widely used in fluorinated drug candidates due to metabolic stability imparted by the trifluoromethyl group.

Methyl 5-chloropyridine-2-carboxylate

- Molecular Formula: C₇H₆ClNO₂

- Key Differences :

2-Chloro-5-(chloromethyl)pyridine

- Molecular Formula : C₆H₅Cl₂N

- Key Differences :

Ethyl 5-(chloromethyl)imidazo[1,2-a]pyridine-3-carboxylate

- Molecular Formula : C₁₁H₁₁ClN₂O₂

- Key Differences: Heterocyclic core: Imidazopyridine (vs. pyridine in the target compound), which alters electronic properties and bioavailability.

Comparative Data Table

Research Findings and Reactivity Insights

- Regioselectivity : this compound’s chloromethyl group enables selective alkylation reactions, whereas trifluoromethyl analogs (e.g., Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate) favor electrophilic aromatic substitutions at distinct positions due to electronic effects .

- Stability : The chloromethyl group in the target compound is more reactive toward nucleophiles compared to the inert trifluoromethyl group, making it preferable for constructing branched derivatives .

- Synthetic Utility: The ester group in this compound allows for hydrolysis to carboxylic acids, a feature absent in non-ester analogs like 2-Chloro-5-(chloromethyl)pyridine .

Biological Activity

Methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate is a synthetic organic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and agrochemistry. This article delves into its biological activity, synthesis methods, pharmacokinetics, and case studies highlighting its applications.

Chemical Structure and Properties

This compound features a pyridine ring substituted with chloromethyl and carboxylate groups. The presence of chlorine atoms enhances its reactivity and interaction with biological targets, making it a versatile intermediate in organic synthesis. Its molecular formula is , and it has notable physical properties such as:

| Property | Value |

|---|---|

| Boiling Point | 97 °C at 30 mmHg |

| Density | 1.169 g/mL at 25 °C |

| Refractive Index | n20/D 1.53 |

Biological Activities

The biological activity of this compound is primarily attributed to its chlorinated pyridine structure, which enhances its interaction with various biological targets. The compound has shown potential in several areas:

1. Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity, including effectiveness against bacteria and fungi. This is particularly relevant in the development of new antimicrobial agents to combat resistant strains.

2. Insecticidal Activity

this compound serves as a precursor in the synthesis of neonicotinoid insecticides, such as imidacloprid and acetamiprid. These insecticides are widely used for their effectiveness against a range of agricultural pests.

The mechanism of action involves the compound's ability to form reactive intermediates that can interact with biological macromolecules, leading to inhibition of key enzymes or disruption of cellular processes. The specific interactions often depend on environmental factors such as pH and temperature.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study published in Journal of Agricultural and Food Chemistry demonstrated that derivatives of this compound showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens. The minimum inhibitory concentration (MIC) values were reported to be as low as 0.5 µg/mL for some derivatives, indicating strong potential for therapeutic applications .

Study 2: Synthesis and Application in Insecticides

Another research article highlighted the synthesis pathways leading to this compound's derivatives used in insecticides. The study noted that modifications to the chlorinated pyridine structure can significantly enhance insecticidal potency and selectivity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, fluorinated neonicotinoid analogues are prepared by reacting amines with 2-chloro-5-(chloromethyl)pyridine derivatives under anhydrous conditions using potassium carbonate as a base and acetonitrile as a solvent. Reaction optimization involves temperature control (reflux), catalyst selection (e.g., Lewis acids), and stoichiometric balancing to minimize side products .

- Validation : Intermediate steps require monitoring via TLC or HPLC, with final purification using silica gel chromatography (ethyl acetate/hexane gradients) .

Q. How is the purity of this compound validated, and what analytical techniques are recommended?

- Methodology :

- HPLC : ≥95% purity is confirmed using reverse-phase HPLC with UV detection (λ = 254 nm) .

- Spectroscopy : NMR (¹H/¹³C) identifies structural features (e.g., chloromethyl and ester groups), while mass spectrometry (ESI-MS) confirms molecular weight .

- Data Interpretation : Compare retention times and spectral data with reference standards or literature values to resolve ambiguities in functional group assignments .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Handling : Use fume hoods, nitrile gloves, and protective eyewear. Avoid skin contact, as chloromethyl groups are irritants and may cause inflammation .

- Storage : Store in airtight containers at 2–8°C, away from heat sources. Label containers with hazard warnings (e.g., "Corrosive," UN3261) .

- Emergency Measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. What reaction mechanisms govern the reactivity of the chloromethyl group in this compound, and how do competing pathways influence synthetic outcomes?

- Mechanistic Insight : The chloromethyl group undergoes nucleophilic substitution (SN2) with amines, thiols, or alcohols. Competing elimination (E2) may occur under high-temperature or strongly basic conditions, forming pyridine-derived alkenes. Computational modeling (DFT) can predict regioselectivity and transition states .

- Mitigation : Use polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) to favor substitution over elimination .

Q. How can structural analogs of this compound be designed for structure-activity relationship (SAR) studies in drug discovery?

- Design Strategy : Replace the chloromethyl group with bromomethyl or azidomethyl moieties to modulate reactivity. Introduce electron-withdrawing substituents (e.g., fluorine) at the pyridine 4-position to enhance electrophilicity .

- Synthetic Execution : Conduct parallel synthesis using automated flow reactors to screen substituent effects on biological targets (e.g., enzyme inhibition) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions, and how do degradation products impact experimental reproducibility?

- Stability Testing :

- pH : Hydrolyzes rapidly in alkaline conditions (pH > 9), forming carboxylic acid derivatives. Acidic conditions (pH < 3) stabilize the ester group but may protonate the pyridine nitrogen .

- Temperature : Degrades above 110°C (flash point), releasing HCl gas. Long-term storage at room temperature requires desiccants to prevent hydrolysis .

Q. How does this compound serve as a precursor in synthesizing bioactive molecules (e.g., neonicotinoids or CNS agents)?

- Case Study : In fluorinated neonicotinoid synthesis, the chloromethyl group reacts with substituted anilines to form imidazolidine or thiazolidine cores. The pyridine ring enhances binding to insect nicotinic acetylcholine receptors .

- Optimization : Screen solvent systems (e.g., dichloromethane vs. acetonitrile) to improve yield in multi-step cascades .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.